(TYR0)-ATRIOPEPTIN II (RAT) (TYR0)-ATRIOPEPTIN II (RAT)
Brand Name: Vulcanchem
CAS No.: 117856-13-0
VCID: VC0037992
InChI: InChI=1S/C107H165N35O34S2/c1-8-53(5)84-102(173)124-43-79(151)125-55(7)86(157)129-63(30-31-76(109)148)91(162)137-70(46-143)90(161)123-44-81(153)127-65(35-52(3)4)88(159)122-45-82(154)128-74(100(171)134-68(39-77(110)149)95(166)138-72(48-145)97(168)133-67(38-57-21-14-11-15-22-57)94(165)131-64(104(175)176)25-18-34-119-107(115)116)50-177-178-51-75(140-99(170)73(49-146)139-98(169)71(47-144)136-87(158)60(108)36-58-26-28-59(147)29-27-58)101(172)132-66(37-56-19-12-10-13-20-56)89(160)121-41-78(150)120-42-80(152)126-61(23-16-32-117-105(111)112)92(163)142-85(54(6)9-2)103(174)135-69(40-83(155)156)96(167)130-62(93(164)141-84)24-17-33-118-106(113)114/h10-15,19-22,26-29,52-55,60-75,84-85,143-147H,8-9,16-18,23-25,30-51,108H2,1-7H3,(H2,109,148)(H2,110,149)(H,120,150)(H,121,160)(H,122,159)(H,123,161)(H,124,173)(H,125,151)(H,126,152)(H,127,153)(H,128,154)(H,129,157)(H,130,167)(H,131,165)(H,132,172)(H,133,168)(H,134,171)(H,135,174)(H,136,158)(H,137,162)(H,138,166)(H,139,169)(H,140,170)(H,141,164)(H,142,163)(H,155,156)(H,175,176)(H4,111,112,117)(H4,113,114,118)(H4,115,116,119)/t53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,84-,85-/m0/s1
SMILES: CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Molecular Formula: C107H165N35O34S2
Molecular Weight: 2549.828

(TYR0)-ATRIOPEPTIN II (RAT)

CAS No.: 117856-13-0

Main Products

VCID: VC0037992

Molecular Formula: C107H165N35O34S2

Molecular Weight: 2549.828

(TYR0)-ATRIOPEPTIN II (RAT) - 117856-13-0

CAS No. 117856-13-0
Product Name (TYR0)-ATRIOPEPTIN II (RAT)
Molecular Formula C107H165N35O34S2
Molecular Weight 2549.828
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid
Standard InChI InChI=1S/C107H165N35O34S2/c1-8-53(5)84-102(173)124-43-79(151)125-55(7)86(157)129-63(30-31-76(109)148)91(162)137-70(46-143)90(161)123-44-81(153)127-65(35-52(3)4)88(159)122-45-82(154)128-74(100(171)134-68(39-77(110)149)95(166)138-72(48-145)97(168)133-67(38-57-21-14-11-15-22-57)94(165)131-64(104(175)176)25-18-34-119-107(115)116)50-177-178-51-75(140-99(170)73(49-146)139-98(169)71(47-144)136-87(158)60(108)36-58-26-28-59(147)29-27-58)101(172)132-66(37-56-19-12-10-13-20-56)89(160)121-41-78(150)120-42-80(152)126-61(23-16-32-117-105(111)112)92(163)142-85(54(6)9-2)103(174)135-69(40-83(155)156)96(167)130-62(93(164)141-84)24-17-33-118-106(113)114/h10-15,19-22,26-29,52-55,60-75,84-85,143-147H,8-9,16-18,23-25,30-51,108H2,1-7H3,(H2,109,148)(H2,110,149)(H,120,150)(H,121,160)(H,122,159)(H,123,161)(H,124,173)(H,125,151)(H,126,152)(H,127,153)(H,128,154)(H,129,157)(H,130,167)(H,131,165)(H,132,172)(H,133,168)(H,134,171)(H,135,174)(H,136,158)(H,137,162)(H,138,166)(H,139,169)(H,140,170)(H,141,164)(H,142,163)(H,155,156)(H,175,176)(H4,111,112,117)(H4,113,114,118)(H4,115,116,119)/t53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,84-,85-/m0/s1
Standard InChIKey OBUBWVNSCSVBEV-GWLSAQFNSA-N
SMILES CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C
PubChem Compound 102601989
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator